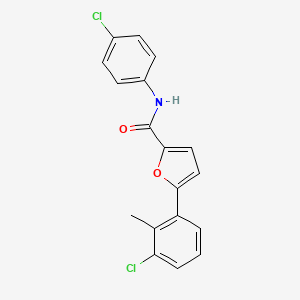

5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide, also known as TAK-915, is a novel small-molecule positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound has shown potential in preclinical studies for the treatment of cognitive impairments associated with neuropsychiatric and neurodegenerative disorders, such as Alzheimer's disease and schizophrenia.

Mechanism of Action

5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide is a PAM of the α7 nAChR, a ligand-gated ion channel that is widely distributed in the brain and is involved in cognitive processes such as learning and memory. PAMs of the α7 nAChR enhance the activity of the receptor in response to the endogenous neurotransmitter acetylcholine, leading to increased neurotransmitter release and improved cognitive function.

Biochemical and Physiological Effects

5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide has been shown to increase the activity of the α7 nAChR in vitro, as measured by calcium influx assays. In vivo, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide increases acetylcholine release in the prefrontal cortex and hippocampus of rats. 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide is its high selectivity for the α7 nAChR, which reduces the risk of off-target effects. 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide also has good brain penetration, which allows for its effects to be studied in the central nervous system. One limitation of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide is its relatively short half-life in vivo, which may require frequent dosing in clinical studies.

Future Directions

For the study of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide include further preclinical studies to elucidate its mechanism of action and optimize dosing regimens. Clinical studies will also be needed to determine the safety and efficacy of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide in humans. Additionally, the potential of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide to treat other cognitive impairments, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI), should be explored. Finally, the development of other α7 nAChR PAMs with improved pharmacokinetic properties may lead to the discovery of even more effective cognitive enhancers.

Synthesis Methods

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine to form the intermediate 5-(3-chloro-2-methylphenyl)-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with furfurylamine in the presence of trifluoroacetic acid to yield 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide. The overall yield of this synthesis method is 29%.

Scientific Research Applications

5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide has been extensively studied in preclinical models of cognitive impairment. In a rat model of object recognition memory, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide improved memory performance at doses of 0.1 and 1 mg/kg. In a mouse model of schizophrenia, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide improved cognitive flexibility and working memory at doses of 0.3 and 1 mg/kg. In a mouse model of Alzheimer's disease, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide improved spatial memory at a dose of 1 mg/kg.

properties

IUPAC Name |

5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-11-14(3-2-4-15(11)20)16-9-10-17(23-16)18(22)21-13-7-5-12(19)6-8-13/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJBLAJMBOVVFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)

![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)

![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)